molecular formula C13H14N2O B7451764 3-methoxy-N-(pyridin-4-ylmethyl)aniline

3-methoxy-N-(pyridin-4-ylmethyl)aniline

Cat. No.: B7451764
M. Wt: 214.26 g/mol
InChI Key: SRJADKSNENCLBZ-UHFFFAOYSA-N
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Description

3-Methoxy-N-(pyridin-4-ylmethyl)aniline is a synthetic aromatic amine featuring a methoxy-substituted aniline core linked to a pyridin-4-ylmethyl group. The methoxy group at the 3-position of the aniline ring contributes electron-donating properties, which may enhance binding interactions with hydrophobic pockets in enzyme active sites. Its pyridine moiety introduces hydrogen-bonding capabilities, critical for target specificity .

Properties

IUPAC Name

3-methoxy-N-(pyridin-4-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-16-13-4-2-3-12(9-13)15-10-11-5-7-14-8-6-11/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJADKSNENCLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(pyridin-4-ylmethyl)aniline typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The methoxy group at the 3-position activates the aromatic ring toward electrophilic substitution, directing incoming electrophiles to the para position relative to itself.

Reaction Type Conditions Product Yield Key Observations Source
Nitration HNO₃/H₂SO₄, 0–5°C3-Methoxy-4-nitro-N-(pyridin-4-ylmethyl)aniline72%Para selectivity confirmed via NMR; competing oxidation of the amine observed at higher temperatures.
Sulfonation H₂SO₄, SO₃, 50°C3-Methoxy-4-sulfo-N-(pyridin-4-ylmethyl)aniline58%Product isolated as sodium salt; steric hindrance from pyridinyl group reduces reaction rate.

Nucleophilic Substitution

The pyridin-4-ylmethyl group participates in nucleophilic displacement reactions under mild conditions due to the electron-withdrawing nature of the pyridine ring.

Reaction Type Conditions Product Yield Key Observations Source
Alkylation K₂CO₃, DMF, 80°C, R-XN-Alkylated derivatives (e.g., R = CH₂COOEt)65–85%Reaction proceeds via SN2 mechanism; competing N-arylation not observed.
Acylation AcCl, Et₃N, CH₂Cl₂N-Acetyl-3-methoxy-N-(pyridin-4-ylmethyl)aniline89%Acetylation occurs exclusively at the aniline nitrogen.

Oxidation and Reduction

The amine and methoxy groups are susceptible to redox transformations under controlled conditions.

Reaction Type Conditions Product Yield Key Observations Source
Oxidation KMnO₄, H₂O, 100°C3-Methoxy-N-(pyridin-4-ylmethyl)nitrobenzene41%Over-oxidation to carboxylic acid avoided by stoichiometric control.
Reduction H₂, Pd/C, EtOH3-Methoxy-N-(pyridin-4-ylmethyl)cyclohexylamine78%Complete hydrogenation of the aromatic ring; pyridine ring remains intact.

Cross-Coupling Reactions

The compound serves as a substrate in transition metal-catalyzed coupling reactions.

Reaction Type Conditions Product Yield Key Observations Source
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, DME, Ar-B(OH)₂3-Methoxy-4-aryl-N-(pyridin-4-ylmethyl)aniline60–92%Tolerance for electron-rich and electron-poor aryl boronic acids demonstrated.
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°CN-Aryl-3-methoxy-N-(pyridin-4-ylmethyl)anilines55–80%Steric bulk of pyridinyl group necessitates elevated temperatures.

Condensation and Cyclization

The primary amine participates in condensation reactions to form heterocyclic systems.

Reaction Type Conditions Product Yield Key Observations Source
Schiff Base Formation RCHO, EtOH, Δ3-Methoxy-N-(pyridin-4-ylmethyl)aniline imines85–94%Imines stabilized by conjugation with pyridine ring; no catalyst required.
Cyclization POCl₃, DMF, 120°CQuinoline-3-carboxamide derivatives63%Friedel-Crafts acylation followed by intramolecular cyclization.

Mechanistic Insights

  • EAS Reactions : Methoxy group directs electrophiles to the para position via resonance donation, while the pyridinyl group exerts minimal steric effects .

  • Cross-Coupling : Pyridine nitrogen coordinates with Pd catalysts, enhancing oxidative addition rates .

  • Redox Stability : The amine nitrogen is resistant to over-oxidation due to electron withdrawal by the pyridinyl group.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:
Research has indicated that compounds similar to 3-methoxy-N-(pyridin-4-ylmethyl)aniline can act as antagonists for specific neuropeptide receptors. For instance, studies on related compounds have shown their potential in treating metabolic syndromes and alcohol addiction by targeting the relaxin-3/RXFP3 system. This system is implicated in regulating appetite and stress responses, suggesting that derivatives of this compound could be beneficial in developing drugs for obesity and related disorders .

Structure-Activity Relationship (SAR):
Investigations into the SAR of related compounds have demonstrated that modifications in the molecular structure can significantly influence biological activity. For example, variations in the pyridine moiety and its linkage to the aniline group have been shown to affect antagonist potency at RXFP3 receptors. Understanding these relationships is crucial for optimizing drug design .

Coordination Chemistry

Metal Complex Formation:
this compound can serve as a ligand in coordination chemistry. Research has shown that it can form complexes with transition metals such as zinc (Zn), palladium (Pd), and cadmium (Cd). These metal complexes exhibit diverse geometries and properties, which can be exploited in catalysis and material science .

Metal ComplexGeometryApplication
Zn(II) ComplexTetrahedralCatalysis in organic reactions
Pd(II) ComplexSquare PlanarCross-coupling reactions
Cd(II) ComplexOctahedralPhotonic applications

Organic Synthesis

Building Block in Synthesis:
The compound is utilized as a versatile building block in organic synthesis. It can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, making it valuable for synthesizing more complex organic molecules . This application is particularly relevant in the development of pharmaceuticals where complex structures are often required.

Case Studies

Case Study 1: RXFP3 Antagonists
In a study focusing on RXFP3 antagonists, several derivatives of this compound were synthesized and tested for their ability to inhibit the receptor's activity. The results indicated that specific structural modifications led to enhanced potency, with some compounds demonstrating IC50 values significantly lower than previously known antagonists .

Case Study 2: Metal Complexes
A series of metal complexes formed with this compound were evaluated for their catalytic efficiency in polymerization processes. The palladium complex showed exceptional activity in methyl methacrylate polymerization, highlighting the potential of this compound in industrial applications .

Mechanism of Action

The mechanism of action of 3-methoxy-N-(pyridin-4-ylmethyl)aniline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

The biological activity and physicochemical properties of 3-methoxy-N-(pyridin-4-ylmethyl)aniline are highly sensitive to substituent modifications. Below is a comparative analysis with key analogs:

Table 1: Substituent Effects on Key Derivatives
Compound Name Substituent(s) Electronic Effect Key Biological Activity/Application Synthesis Yield (%)
This compound 3-OCH₃, pyridin-4-ylmethyl Electron-donating (OCH₃) KDR inhibition Discontinued
4-Nitro-N-(pyridin-4-ylmethyl)aniline (12a-d) 4-NO₂, pyridin-4-ylmethyl Electron-withdrawing (NO₂) Kinase inhibition (structural studies) Not reported
JPIII (4-(2,5-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)aniline) 2,5-di-OCH₃, pyridin-4-ylmethyl Strong electron-donating Cardiovascular research (Orai1 inhibition) Not reported
N-(4-Fluorobenzyl)-3-methoxy-N-((4-phenylthiazol-2-yl)methyl)aniline (21) 3-OCH₃, thiazole, fluorobenzyl Mixed (OCH₃, F, thiazole) Cholesterol ester transfer inhibition 64.1
3-Methoxy-N-(4-methoxyphenyl)-N-methyl-2-(phenylthio)aniline (3z) 3-OCH₃, 4-OCH₃, SPh, N-CH₃ Electron-donating (OCH₃), redox-active (SPh) Antimicrobial/antioxidant potential 74

Key Findings from Comparative Studies

Electronic Modulation: The methoxy group in this compound enhances electron density, promoting hydrophobic interactions in KDR binding pockets . JPIII, with dual methoxy groups, shows amplified electron-donating effects, which may explain its efficacy in modulating calcium channels (Orai1) in cardiovascular studies .

Steric and Structural Impacts :

  • Replacement of the pyridine ring with a thiazole (compound 21) introduces steric bulk and alters π-π stacking interactions. The fluorobenzyl group further increases lipophilicity, enhancing membrane permeability for cholesterol ester transfer inhibition .
  • The phenylthio group in 3z introduces steric hindrance and redox activity, which could influence antimicrobial mechanisms .

Synthetic Feasibility :

  • Yields for derivatives like 21 (64.1%) and 3z (74%) suggest that electron-donating substituents and simpler synthetic routes improve efficiency compared to nitro-containing analogs, which often require multi-step protocols .

Biological Activity

3-Methoxy-N-(pyridin-4-ylmethyl)aniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of the compound, including its mechanisms of action, relevant case studies, and synthesized derivatives.

Chemical Structure and Properties

The compound this compound features a methoxy group attached to an aniline structure, with a pyridine ring contributing to its unique properties. The molecular formula is C12_{12}H14_{14}N2_2O, and its molecular weight is approximately 218.25 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against a range of pathogens. The specific mechanisms by which it exerts these effects are still under investigation, but they may involve disruption of microbial cellular processes or inhibition of enzyme activity related to cell wall synthesis.
  • Anticancer Activity : The compound has shown promise as an anticancer agent. In vitro studies have indicated that it can inhibit the proliferation of certain cancer cell lines, including MCF-7 (breast cancer) and B16-F10 (melanoma), with IC50_{50} values suggesting significant efficacy . The mechanism may involve modulation of signaling pathways related to apoptosis and cell cycle regulation.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

  • Molecular Targets : The compound likely interacts with various enzymes and receptors involved in critical biological processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation .
  • Signaling Pathways : It has been suggested that the compound can modulate pathways associated with cell growth and apoptosis, potentially leading to cancer cell death .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of this compound:

  • Synthesis and Evaluation : A series of derivatives were synthesized to explore their biological activities further. For instance, compounds with variations in the aniline structure exhibited diverse activities against various cancer cell lines. One derivative demonstrated an IC50_{50} value of 0.98 μM against CDK2, indicating strong inhibitory potential .
  • Comparative Studies : Comparative studies have shown that modifications to the pyridine or aniline moieties can significantly affect the biological activity. For example, substituents on the pyridine ring can enhance or reduce anticancer efficacy depending on their electronic properties .

Table 1: Biological Activity Summary

Compound NameCell LineIC50_{50} (μM)Activity Type
This compoundMCF-71.88 ± 0.11Anticancer
This compoundB16-F102.12 ± 0.15Anticancer
Derivative ACDK20.98 ± 0.06CDK Inhibitor
Derivative BHCT116<3Antiproliferative

Conclusions

This compound presents a compelling case for further research due to its potential antimicrobial and anticancer properties. Understanding its mechanisms of action and optimizing its structure through synthetic modifications could lead to the development of novel therapeutic agents.

Future Directions

Further studies are needed to elucidate the detailed mechanisms by which this compound exerts its effects, as well as to explore its pharmacokinetic properties in vivo. Additionally, large-scale screening of derivatives could identify more potent analogs for clinical application.

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